Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-
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Overview
Description
Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- is a complex organic compound with the molecular formula C10H11ClN4O2 This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a nitromethylene-imidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- typically involves the reaction of 1,1-dimethylthio-2-nitroethylene with N-2 (chloro-5-pyridylmethyl)ethylenediamine. This reaction is carried out in anhydrous ethanol under reflux conditions for approximately 8 hours, resulting in a clear yellow solution . The crude product is then purified using silica gel chromatography with dichloromethane and acetone as eluents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, ensuring high yield and purity. The use of cost-effective raw materials and efficient purification techniques are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, amino derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- involves its interaction with specific molecular targets. The nitromethylene group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The chloro group facilitates binding to nucleophilic sites in biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitropyridine
- 2-Chloro-3-nitropyridine
- 2-Chloro-4-nitropyridine
- 5-Chloro-2-nitropyridine
Uniqueness
Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitromethylene-imidazolidinyl moiety and a chloro-substituted pyridine ring sets it apart from other similar compounds .
Properties
IUPAC Name |
2-chloro-5-[[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(14)7-15(16)17/h1-2,5,7,12H,3-4,6H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNDHUQPXHHNON-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(/C(=C/[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24810910 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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